5-(Tert-butyl)-2-(piperazin-1-yl)pyrimidine
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Overview
Description
5-(Tert-butyl)-2-(piperazin-1-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a tert-butyl group and a piperazine ring attached to a pyrimidine core. Pyrimidines are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-2-(piperazin-1-yl)pyrimidine typically involves the reaction of a pyrimidine derivative with tert-butyl and piperazine groups. One common method involves the use of tert-butylamine and piperazine in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyl)-2-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can lead to a wide range of functionalized pyrimidine compounds.
Scientific Research Applications
5-(Tert-butyl)-2-(piperazin-1-yl)pyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Tert-butyl)-2-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-((piperazin-1-yl)methyl)piperidine-1-carboxylate
- Tert-butyl 3-((piperazin-1-yl)methyl)azetidine-1-carboxylate
Uniqueness
5-(Tert-butyl)-2-(piperazin-1-yl)pyrimidine is unique due to its specific structural features, such as the combination of a tert-butyl group and a piperazine ring attached to a pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H20N4 |
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Molecular Weight |
220.31 g/mol |
IUPAC Name |
5-tert-butyl-2-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C12H20N4/c1-12(2,3)10-8-14-11(15-9-10)16-6-4-13-5-7-16/h8-9,13H,4-7H2,1-3H3 |
InChI Key |
FOQNSTYWNCBHRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(N=C1)N2CCNCC2 |
Origin of Product |
United States |
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